

Application Note: High-Throughput Analysis of Dibutyl Adipate Utilizing Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Dibutyl adipate*

Cat. No.: *B094505*

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Introduction

Dibutyl adipate (DBA) is a common plasticizer used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). It finds widespread application in consumer products such as food packaging, medical devices, and toys. Due to its potential for migration from these materials into food, beverages, or directly into the human body, sensitive and accurate analytical methods for its detection and quantification are imperative. Gas chromatography-mass spectrometry (GC-MS) is a robust and highly selective technique ideally suited for the analysis of semi-volatile organic compounds like DBA, providing both high-resolution separation and definitive identification. This application note presents a comprehensive protocol for the determination of **Dibutyl adipate** in various matrices using GC-MS.

Principle

The methodology involves the extraction of **Dibutyl adipate** from the sample matrix, followed by separation and detection using a gas chromatograph coupled with a mass spectrometer. The extracted sample is injected into the GC, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation of DBA from other components is achieved based on its differential partitioning between the stationary phase coated on the column and the mobile gas phase. Upon elution from the column, DBA enters the mass spectrometer, where it undergoes electron ionization (EI). The resulting positively charged

molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern for unequivocal identification, while the chromatographic peak area is utilized for quantification.

Data Presentation

Quantitative data for the GC-MS analysis of **Dibutyl adipate** is summarized in the tables below. Table 1 outlines the chromatographic and mass spectrometric parameters, while Table 2 details the method's performance characteristics.

Table 1: GC-MS Parameters for **Dibutyl Adipate** Analysis

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	280°C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min ^[1]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C ^[1]
Quadrupole Temperature	150°C ^[1]
Acquisition Mode	Selected Ion Monitoring (SIM) / Full Scan
Selected Ion Monitoring (SIM) Parameters	
Retention Time (approx.)	13.8 min ^[1]
Quantifier Ion (m/z)	129 ^[1]
Qualifier Ion 1 (m/z)	201 ^[1]
Qualifier Ion 2 (m/z)	258 ^[1]

Table 2: Method Performance Characteristics

Parameter	Expected Value
Linearity Range	5 - 1000 ng/g[2]
Correlation Coefficient (r^2)	> 0.998[2]
Intraday Recovery	85.4% - 114.6%[2]
Interday Recovery	83.6% - 118.5%[2]
Limit of Detection (LOD)	0.5 - 2.0 µg/kg
Limit of Quantification (LOQ)	1.5 - 6.0 µg/kg

Experimental Protocols

Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of **Dibutyl adipate** from solid matrices such as plastic materials or food samples.[3]

Materials and Reagents:

- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- n-Hexane (HPLC grade)
- Deionized water
- Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)[2]
- Glass vials with PTFE-lined caps
- Analytical balance
- Vortex mixer

- Centrifuge
- Ultrasonic bath
- Nitrogen evaporator

Procedure:

- Sample Comminution: Cut the solid sample (e.g., plastic film, ham sausage) into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[3]
- Solvent Extraction:
 - Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.[3]
 - Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).[3]
 - Vortex the vial for 5 minutes to ensure thorough mixing.
 - Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[3]
 - Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.[3]
 - Carefully transfer the supernatant to a clean glass vial.[3]
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[3]
 - Load the extracted supernatant onto the conditioned SPE cartridge.[3]
 - Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.[3]
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the **Dibutyl adipate** with 10 mL of n-hexane.

- Concentration and Reconstitution:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

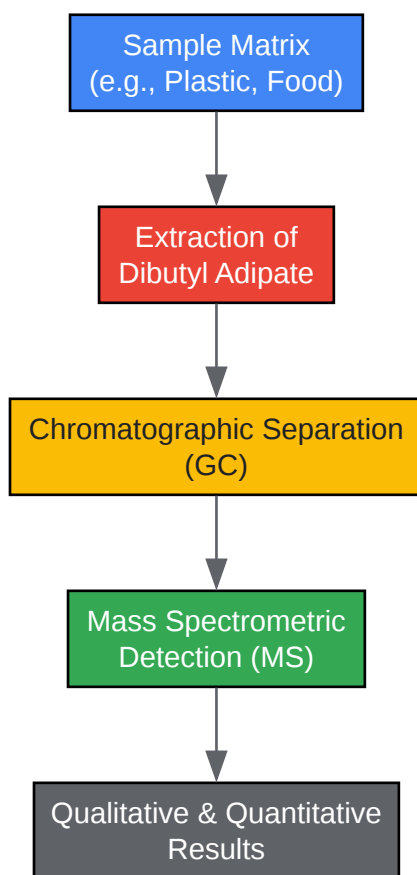
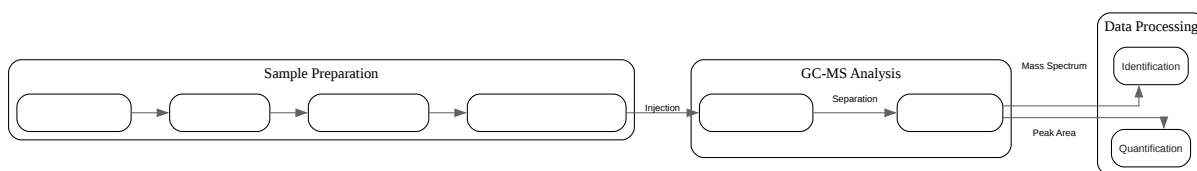
GC-MS Analysis

Instrumentation and Conditions:

The GC-MS system should be set up according to the parameters outlined in Table 1. A blank solvent injection should be performed first to ensure the system is free from contaminants. Following this, a calibration curve should be established by injecting a series of standard solutions of **Dibutyl adipate** at different concentrations. Finally, the prepared sample extracts are injected for analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical steps.



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